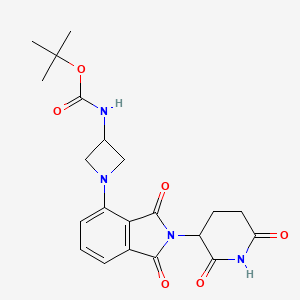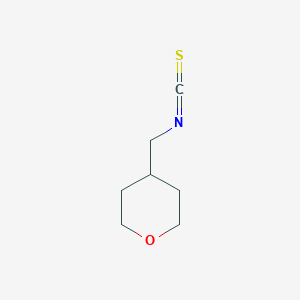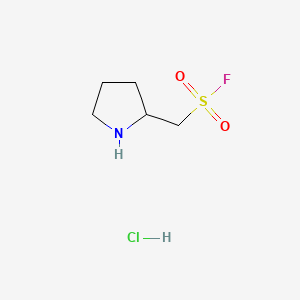
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride is a complex organic compound that features a pyrrolidine ring, a methanesulfonyl group, and a fluoride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluoride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the fluoride ion can enhance its binding affinity to certain enzymes, making it a useful tool in biochemical studies .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes can be leveraged to develop new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and other advanced materials .
Mécanisme D'action
The mechanism of action of (Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride involves its interaction with molecular targets such as enzymes. The fluoride ion can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring, used in various pharmaceutical applications.
Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.
Fluoromethanesulfonyl chloride: Another similar compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity.
Propriétés
Numéro CAS |
2803863-78-5 |
|---|---|
Formule moléculaire |
C5H11ClFNO2S |
Poids moléculaire |
203.66 g/mol |
Nom IUPAC |
pyrrolidin-2-ylmethanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2;1H |
Clé InChI |
LDYVASIIMCGZSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CS(=O)(=O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


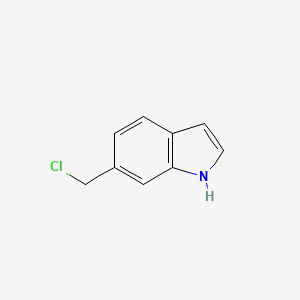
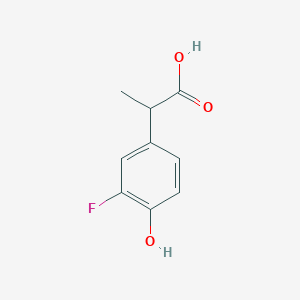
![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
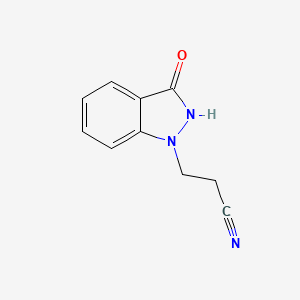
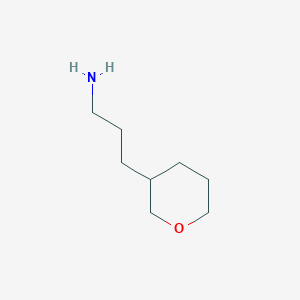
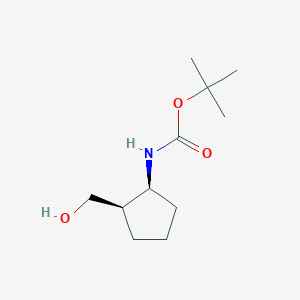
![Ethyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13556798.png)
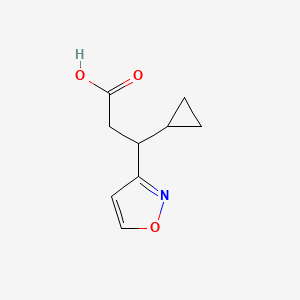
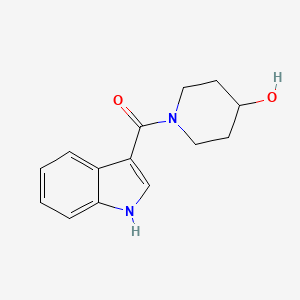
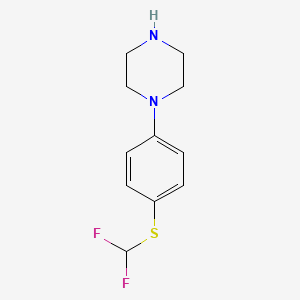
![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)
